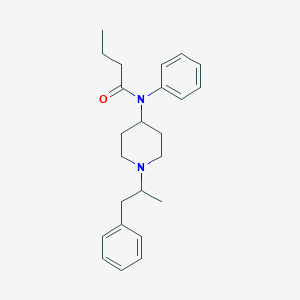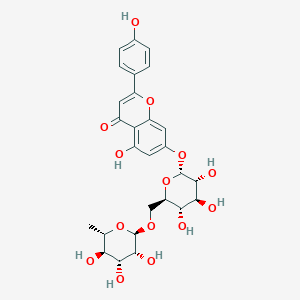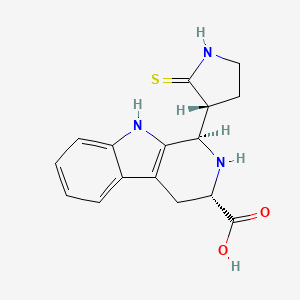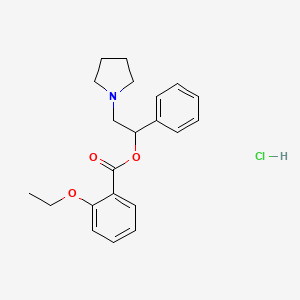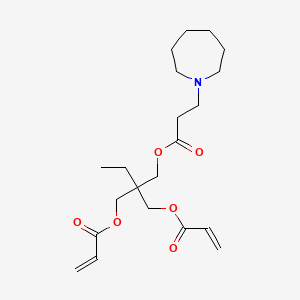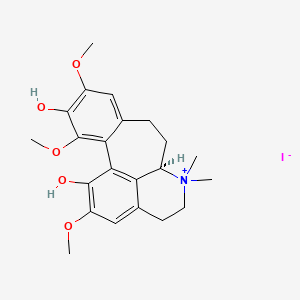
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt is a complex organic compound known for its applications in various scientific fields. It is commonly referred to as Acid Brown 438 and is used primarily as a dye due to its vibrant color properties .
Vorbereitungsmethoden
The synthesis of 1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial production methods involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different sulfonated and nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt involves its interaction with various molecular targets. The compound’s azo and sulfonate groups play a crucial role in its binding to substrates, leading to color changes and other effects. The pathways involved include electron transfer and complex formation with metal ions .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt is unique due to its specific structural features and properties. Similar compounds include:
- Acid Brown 425
- Acid Brown A
- Acid Brown 432
These compounds share similar functional groups but differ in their specific substituents and overall molecular structure, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
89923-61-5 |
|---|---|
Molekularformel |
C30H19N6Na3O12S3 |
Molekulargewicht |
820.7 g/mol |
IUPAC-Name |
trisodium;5-[[2-amino-4-[[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H22N6O12S3.3Na/c31-25-15-20(11-14-27(25)33-32-26-5-1-4-24-23(26)3-2-6-28(24)49(40,41)42)34-35(37)21-12-9-18(29(16-21)50(43,44)45)7-8-19-10-13-22(36(38)39)17-30(19)51(46,47)48;;;/h1-17H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3/b8-7+,33-32?,35-34?;;; |
InChI-Schlüssel |
UPKHGZQECKRLJA-QESRTQCZSA-K |
Isomerische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)N=[N+](C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)N=[N+](C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+] |
Physikalische Beschreibung |
Dry Powder, Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


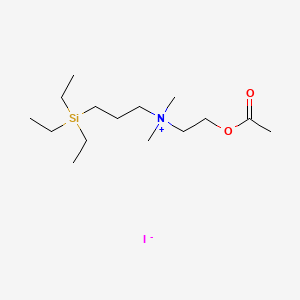
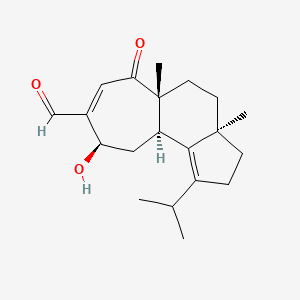
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
